Boc-3-iodo-L-phenylalanine
Overview
Description
Boc-3-iodo-L-phenylalanine, also known as Boc-L-Phe (3-I)-OH or (S)-Boc-2-amino-3-(3-iodophenyl)propionic acid, is a compound used in the field of pharmaceuticals . It is a p-iodo phenyl alanine derivative with N-Boc protection .
Molecular Structure Analysis
The molecular formula of Boc-3-iodo-L-phenylalanine is C14H18INO4 . The compound has a molecular weight of 391.20 g/mol . The IUPAC name is (2 S )-3- (3-iodophenyl)-2- [ (2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .Chemical Reactions Analysis
The chemical reactions involving Boc-3-iodo-L-phenylalanine are complex and require specialized knowledge to fully understand .Physical And Chemical Properties Analysis
Boc-3-iodo-L-phenylalanine is slightly soluble in water . It has a molecular weight of 391.20 g/mol .Scientific Research Applications
Native Chemical Ligation at Phenylalanine
Boc-3-iodo-L-phenylalanine has been instrumental in the synthesis of complex peptides through native chemical ligation. The process involves the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine and its use as a capping agent for tetrapeptides generated by Fmoc-SPPS. This methodology allows for successful ligation with C-terminal thioesters and selective desulfurization of the benzylic C−S bond, demonstrating its utility in peptide synthesis (Crich & Banerjee, 2007).
DNA Sequencing and FRET Applications
The compound has been used in designing and synthesizing highly efficient FRET cassettes and converted into 2′,3′-dideoxynucleotide terminators. This use showcases the potential of Boc-3-iodo-L-phenylalanine in advancing DNA sequencing technologies, coupled with thermostable DNA polymerases (Nampalli et al., 2002).
Thermal Decomposition and Complexation Studies
Researchers have studied the thermal decomposition processes of Boc-3-iodo-L-phenylalanine and its complexation with copper. These studies provide insights into the chemical and thermal behavior of the amino acid and its complexes, showing potential applications in materials science and chemistry (Cai et al., 2000).
Safety And Hazards
Boc-3-iodo-L-phenylalanine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
(2S)-3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTBEGFNTNOLNZ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471233 | |
Record name | N-(tert-Butoxycarbonyl)-3-iodo-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-iodo-L-phenylalanine | |
CAS RN |
273221-75-3 | |
Record name | N-(tert-Butoxycarbonyl)-3-iodo-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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